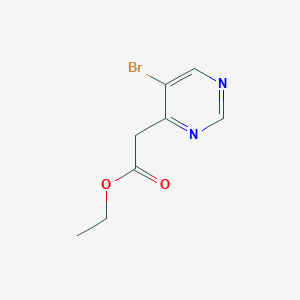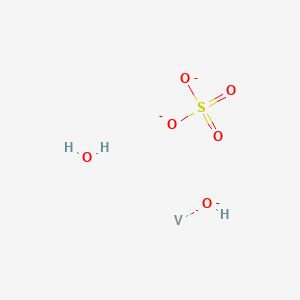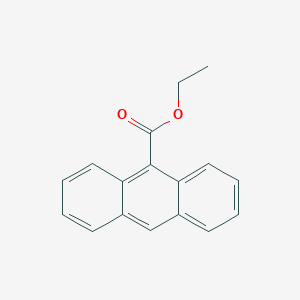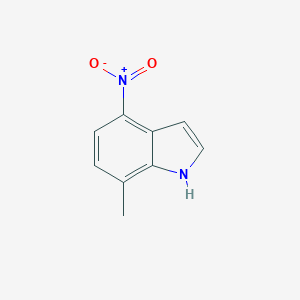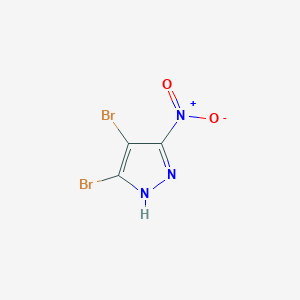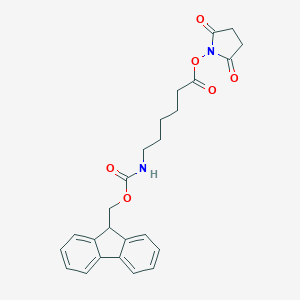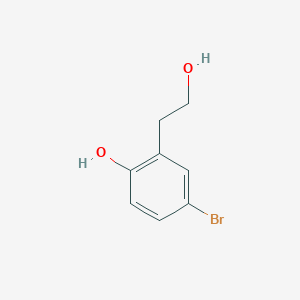
4-Bromo-2-(2-hydroxyethyl)phenol
カタログ番号 B169422
CAS番号:
198277-06-4
分子量: 217.06 g/mol
InChIキー: RICVPANHDBWIBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(2-hydroxyethyl)phenol is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of 4-Bromo-2-(2-hydroxyethyl)phenol are not detailed in the search results.Physical And Chemical Properties Analysis
4-Bromo-2-(2-hydroxyethyl)phenol has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .科学的研究の応用
Synthesis and Properties
- Electrochemical and Magnetic Properties : Research on dicopper(II) complexes derived from unsymmetrical binucleating ligands, including variants of 4-Bromo-2-(2-hydroxyethyl)phenol, revealed unique spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Thermotropic Dendrimers : The compound played a role in the synthesis of thermotropic dendrimers, highlighting its potential in creating advanced polymer materials (Percec, Chu, & Kawasumi, 1994).
- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol were synthesized, showcasing its utility in forming complex metal-organic structures (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Chemistry and Chemical Reactions
- Halogenation and Isomerization : Studies on bromination of phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, provided insights into chemical reactions like isomerization and disproportionation, which are fundamental in organic chemistry (Fischer & Henderson, 1983).
- Sulfonamide-derived Compounds : The role of 4-Bromo-2-(2-hydroxyethyl)phenol in the synthesis of sulfonamide-derived compounds and their transition metal complexes was explored, contributing to the development of new chemical compounds with potential applications in biology and medicine (Chohan & Shad, 2011).
Applications in Crystallography
- Crystal Structures : Research on the crystal structures of copper(II) and nickel(II) complexes involving 4-Bromo-2-(2-hydroxyethyl)phenol enhances our understanding of molecular configurations and intermolecular interactions (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).
Environmental and Water Treatment
- Oxidation in Water Treatment : The study of the oxidation of bromophenols, like 4-Bromo-2-(2-hydroxyethyl)phenol, during water treatment with potassium permanganate, is crucial for understanding the formation of potentially harmful by-products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVPANHDBWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617135 | |
| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-hydroxyethyl)phenol | |
CAS RN |
198277-06-4 | |
| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a solution of 2-(5-bromo-2-ethoxyphenyl)-1-ethanol (18.86 g, 81.65 mmol) in 400 mL CH2Cl2 at −78° is added boron tribromide (16.98 mL, 179.6 mmol) dropwise, via syringe. After stirring at −78° for 15 minutes, the solution is warmed to room temperature and stirred for 1 hour. The reaction niuture is then poured into ice water (500 mL), shaken, and separated. The organic phase is wshed with water (1×250 mL) and brine (1×100 mL), dried over MgSO4, and concentrated in vacuo. Chromatography (silica, 2:1 hexane/EtOAc) yields 2-(5-bromo-2-hydroxyphenyl)-1-ethanol.
Name
2-(5-bromo-2-ethoxyphenyl)-1-ethanol
Quantity
18.86 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)
